molecular formula C3H3ClMg B3045277 Magnesium;prop-1-yne;chloride CAS No. 104085-63-4

Magnesium;prop-1-yne;chloride

Cat. No.: B3045277
CAS No.: 104085-63-4
M. Wt: 98.81 g/mol
InChI Key: OMMMWKCLKYDVLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;prop-1-yne;chloride is an organometallic compound that combines magnesium, prop-1-yne, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-1-yne;chloride can be synthesized through the reaction of magnesium with prop-1-yne and a suitable chloride source. One common method involves the use of Grignard reagents, where magnesium metal reacts with prop-1-yne in the presence of an alkyl or alkenyl chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale Grignard reactions. The process begins with the preparation of magnesium chloride from magnesium metal and hydrochloric acid. The magnesium chloride is then reacted with prop-1-yne under controlled conditions to produce the desired compound. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-yne;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;prop-1-yne;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;prop-1-yne;chloride involves its ability to donate electrons and form new bonds with electrophiles. The magnesium atom acts as a Lewis acid, coordinating with the chloride ion and facilitating the nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds and the generation of various products .

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide;prop-1-yne: Similar in structure but uses bromide instead of chloride.

    Magnesium iodide;prop-1-yne: Uses iodide instead of chloride, offering different reactivity and selectivity.

    Magnesium;prop-2-yne;chloride: Similar but with a different alkyne structure

Uniqueness

Magnesium;prop-1-yne;chloride is unique due to its specific combination of magnesium, prop-1-yne, and chloride, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable Grignard reagents makes it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

magnesium;prop-1-yne;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMMWKCLKYDVLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#[C-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456031
Record name Magnesium, chloro-1-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104085-63-4
Record name Magnesium, chloro-1-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium;prop-1-yne;chloride
Reactant of Route 2
Reactant of Route 2
Magnesium;prop-1-yne;chloride
Reactant of Route 3
Reactant of Route 3
Magnesium;prop-1-yne;chloride
Reactant of Route 4
Magnesium;prop-1-yne;chloride
Reactant of Route 5
Magnesium;prop-1-yne;chloride
Reactant of Route 6
Reactant of Route 6
Magnesium;prop-1-yne;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.